2-methanesulfonamido-N,N-dimethylacetamide
Description
Significance of Amide and Sulfonamide Functional Groups in Chemical Synthesis and Molecular Design
Overview of Amide Chemistry in Advanced Organic Synthesis
The amide bond is a cornerstone of peptide and protein chemistry and is a highly prevalent functional group in pharmaceuticals and polymers. Its stability and ability to participate in hydrogen bonding are key to its role in defining the three-dimensional structure of complex molecules. Advances in amide bond formation have been a central theme in organic synthesis, with numerous reagents and methods developed to facilitate this critical transformation under mild and efficient conditions. The planarity of the amide bond, a result of resonance delocalization, imposes conformational constraints that are often exploited in the design of molecules with specific shapes and functions.
Overview of Sulfonamide Chemistry in Complex Molecule Construction
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key pharmacophore in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this functional group has been a mainstay in medicinal chemistry. openaccesspub.orgresearchgate.net Its ability to act as a bioisostere of other functional groups, its chemical stability, and its capacity to engage in strong hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and other biologically active molecules. The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine, a robust and versatile method that allows for the introduction of diverse substituents. researchgate.net
Structural Context and Nomenclature Relevance for 2-Methanesulfonamido-N,N-dimethylacetamide
The systematic name, this compound, precisely describes the molecular architecture of the compound. The "acetamide" core indicates a two-carbon acyl group with a nitrogen atom attached to the carbonyl. The "N,N-dimethyl" prefix specifies that two methyl groups are substituted on the amide nitrogen, making it a tertiary amide. The "2-methanesulfonamido" substituent at the second carbon of the acetamide (B32628) moiety signifies the presence of a methanesulfonamide (B31651) group (-NHSO₂CH₃) linked to the methylene (B1212753) carbon adjacent to the amide carbonyl.
This specific arrangement of functional groups suggests a molecule with a combination of properties derived from both the amide and sulfonamide moieties. The tertiary amide portion is generally resistant to hydrolysis, while the sulfonamide group provides a site for hydrogen bonding and potential interactions with biological targets.
Historical Context and Evolution of Research in N,N-Disubstituted Acetamides and Sulfonamido-Acetamide Systems
The history of N,N-disubstituted acetamides is intrinsically linked to the broader development of amide chemistry. Early research focused on their synthesis and fundamental reactivity. acs.org The development of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) as polar aprotic solvents revolutionized many areas of organic synthesis, highlighting the utility of this class of compounds. wikipedia.orgatamanchemicals.com Over the decades, research into N,N-disubstituted acetamides has expanded significantly, with a particular focus on their incorporation into pharmacologically active molecules and advanced materials. nih.govarchivepp.com
The study of molecules containing both sulfonamide and acetamide functionalities, or sulfonamido-acetamide systems, has largely been driven by medicinal chemistry. The historical success of sulfonamide drugs spurred the exploration of a vast chemical space incorporating this functional group. openaccesspub.orgresearchgate.nethuvepharma.comimproveinternational.com The combination of a sulfonamide with an acetamide linker allows for the creation of diverse molecular scaffolds with the potential to interact with a variety of biological targets. Research in this area has led to the development of compounds with a wide range of biological activities, including enzyme inhibition and antimicrobial effects. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of its constituent functional groups and related systems provides a strong basis for understanding its chemical behavior and potential applications.
Interactive Data Table: Key Functional Group Properties
| Functional Group | Key Features | Significance in Molecular Design |
| Amide (Tertiary) | Planar, resonance-stabilized, resistant to hydrolysis | Conformational rigidity, hydrogen bond acceptor, metabolic stability |
| Sulfonamide | Tetrahedral geometry, strong hydrogen bond donor/acceptor | Pharmacophore, bioisostere, chemical stability |
Interactive Data Table: Historical Milestones
| Year | Milestone | Significance |
| 1906 | Synthesis of sulfanilamide | The active molecule of the first sulfonamide drug was synthesized long before its medicinal properties were discovered. wikipedia.org |
| 1932 | Discovery of Prontosil's antibacterial activity | Marked the beginning of the era of sulfa drugs and systemic antibacterial chemotherapy. researchgate.netwikipedia.org |
| 1937 | Elixir Sulfanilamide disaster | Led to the passage of the Federal Food, Drug, and Cosmetic Act of 1938, strengthening drug safety regulations. huvepharma.com |
| Mid-20th Century | Development of N,N-dimethylacetamide (DMAc) as a solvent | Provided a versatile and widely used medium for a vast range of chemical reactions. wikipedia.orgatamanchemicals.com |
| Late 20th/Early 21st Century | Advances in amide bond formation and sulfonamide synthesis | Enabled the efficient and diverse synthesis of complex molecules containing these functional groups for various applications. thieme-connect.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(methanesulfonamido)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-7(2)5(8)4-6-11(3,9)10/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMDQTNRBAKXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methanesulfonamido N,n Dimethylacetamide and Analogous Structures
Direct Synthetic Approaches to 2-Methanesulfonamido-N,N-dimethylacetamide
Direct synthetic methodologies for this compound are not extensively documented in publicly available chemical literature. The primary challenge in a direct, one-pot synthesis lies in the chemoselective formation of the sulfonamide and amide bonds from simple precursors without significant side reactions. A hypothetical direct approach could involve a multicomponent reaction, but such a strategy would require careful selection of starting materials and catalysts to ensure the desired connectivity.
Elucidation of Reaction Mechanisms in Primary Syntheses
Given the lack of established direct syntheses, the elucidation of reaction mechanisms is speculative and would depend on the specific reactants chosen. A plausible, albeit challenging, one-pot reaction could theoretically involve the reaction of a glycine (B1666218) equivalent, a methylating agent, a sulfonating agent, and an aminating agent. The mechanism would likely proceed through a series of sequential or concurrent nucleophilic substitution and acylation reactions. The precise pathway, including the order of bond formation, would be highly dependent on the reaction conditions and the relative reactivity of the intermediates.
Optimization of Reaction Conditions and Reagent Systems
The optimization of a direct synthesis would be a complex endeavor. Key parameters to consider would include:
Solvent: A polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), would likely be necessary to dissolve the various polar reactants and intermediates.
Temperature: Careful temperature control would be crucial to manage the exothermic nature of amine acylation and sulfonylation and to prevent decomposition of reactants or products.
Catalyst: A combination of catalysts might be required. For instance, a base would be necessary to deprotonate the amine and sulfonamide precursors, while an activating agent could be needed for the carboxylic acid functionality of a glycine-like precursor.
Stoichiometry: Precise control over the molar ratios of the reactants would be essential to favor the formation of the desired product and minimize the formation of byproducts.
Indirect Synthesis via Precursor Functionalization
Indirect synthetic routes, which involve the stepwise construction of the target molecule, offer a more controlled and generally higher-yielding approach. These methods can be broadly categorized into two main strategies: introduction of the methanesulfonamido moiety onto a pre-formed acetamide (B32628) scaffold, or construction of the N,N-dimethylacetamide portion onto a precursor already containing the methanesulfonamido group.
Strategies for Introducing the Methanesulfonamido Moiety
This strategy typically begins with the synthesis of 2-amino-N,N-dimethylacetamide. A common laboratory-scale synthesis of this precursor involves the protection of glycine, followed by amidation and deprotection. For instance, Boc-protected glycine can be coupled with dimethylamine (B145610) using standard peptide coupling reagents, followed by the removal of the Boc protecting group under acidic conditions to yield 2-amino-N,N-dimethylacetamide hydrochloride.
Once the 2-amino-N,N-dimethylacetamide precursor is obtained, the methanesulfonamido group is introduced via a reaction with methanesulfonyl chloride (MsCl). This reaction is a classic example of sulfonamide formation from a primary amine and a sulfonyl chloride.
The general reaction is as follows:
CH₃SO₂Cl + H₂N-CH₂-C(O)N(CH₃)₂ → CH₃SO₂NH-CH₂-C(O)N(CH₃)₂ + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is also important, with dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being frequently used.
Table 1: Reaction Conditions for N-Mesylation of Primary Amines
| Parameter | Condition | Rationale |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, drives reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a suitable reaction medium, dissolves reactants. |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions. |
| Stoichiometry | Slight excess of methanesulfonyl chloride | Ensures complete conversion of the amine. |
The mechanism of this reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion. The subsequent deprotonation of the resulting sulfonylammonium salt by the base yields the final sulfonamide product.
Methodologies for Constructing the N,N-Dimethylacetamide Scaffold
An alternative indirect approach involves starting with a precursor that already contains the methanesulfonamido group, such as 2-(methanesulfonamido)acetic acid. This precursor can then be converted into the target molecule by forming the amide bond with dimethylamine.
The synthesis of 2-(methanesulfonamido)acetic acid can be achieved by reacting glycine with methanesulfonyl chloride under basic conditions.
Once 2-(methanesulfonamido)acetic acid is prepared, the final step is the amide bond formation with dimethylamine. This can be accomplished through several methods:
Activation of the Carboxylic Acid: The carboxylic acid can be activated to a more reactive species, such as an acyl chloride or an active ester. For example, treatment of 2-(methanesulfonamido)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which would then readily react with dimethylamine to form the desired amide. fishersci.co.uk
Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with dimethylamine. peptide.comnih.gov These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Byproduct |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea |
The choice of coupling reagent and reaction conditions will depend on the scale of the reaction, the desired purity of the product, and the need to avoid side reactions.
Advanced Amide Bond Formation Strategies Relevant to the Acetamide Core
The formation of the N,N-dimethylacetamide moiety from 2-(methanesulfonamido)acetic acid and dimethylamine might present challenges if the substrates are sterically hindered or electronically deactivated. In such cases, advanced amide bond formation strategies can be employed.
Recent advances in organic synthesis have led to the development of highly efficient and selective coupling reagents that can overcome these challenges. uni-kiel.de For instance, phosphonium-based reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU are known for their high reactivity and ability to couple hindered amino acids with minimal racemization. peptide.com
Furthermore, the use of catalytic methods for amide bond formation is a growing area of research. These methods often employ boronic acids or other catalysts to promote the direct condensation of carboxylic acids and amines, offering a more atom-economical and environmentally friendly alternative to traditional stoichiometric coupling reagents. While not yet widely applied to substrates like 2-(methanesulfonamido)acetic acid, these catalytic approaches hold promise for future synthetic applications.
Sulfonamide Synthesis Methodologies Applicable to the Compound's Structure
The sulfonamide functional group is a key component of this compound. The synthesis of sulfonamides is a well-established area of organic chemistry with a variety of reliable methods. wikipedia.org
The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine . wikipedia.org This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is generated. wikipedia.org
Alternative and more modern approaches to sulfonamide synthesis include:
From Thiols: Thiols can be converted to sulfonamides through various oxidative coupling reactions. rsc.org
One method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine. organic-chemistry.org
Another approach uses a hypervalent iodine reagent to facilitate the reaction of thiols with an amine source. rsc.org
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts by reaction with an amine, often under microwave irradiation. organic-chemistry.org
From N-Silylamines: N-silylamines react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov
One-Pot Synthesis from Carboxylic Acids: A copper-catalyzed method allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then reacted in the same pot with an amine to form the sulfonamide. acs.org
Using Sulfur Dioxide Surrogates: The bench-stable solid DABSO, a surrogate for sulfur dioxide, can be used to generate sulfinates from Grignard reagents, which can then be converted to sulfonamides. organic-chemistry.org
Palladium-Catalyzed Coupling: Aryl iodides can be coupled with a sulfur dioxide surrogate in a palladium-catalyzed reaction to form aryl ammonium (B1175870) sulfinates, which are then transformed into sulfonamides. organic-chemistry.org
Table 2: Common Starting Materials and Reagents for Sulfonamide Synthesis
| Starting Material | Key Reagents/Catalysts | Description |
|---|---|---|
| Sulfonyl Chlorides | Amines, Base (e.g., pyridine) | The classic and most common method for sulfonamide synthesis. wikipedia.org |
| Thiols | Oxidizing agents (e.g., NCS, hypervalent iodine reagents), Amines | Thiols are oxidized in situ to a reactive sulfur species that then reacts with an amine. rsc.orgorganic-chemistry.org |
| Sulfonic Acids/Salts | Amines, Microwave irradiation | A direct method that can be accelerated by microwave heating. organic-chemistry.org |
| N-Silylamines | Sulfonyl Chlorides | An efficient method that produces silyl (B83357) chloride as a byproduct. nih.gov |
| Aromatic Carboxylic Acids | Copper catalyst, SO2 source, Amine | A one-pot method that converts the carboxylic acid to a sulfonyl chloride intermediate. acs.org |
| Grignard Reagents/Aryl Iodides | Sulfur dioxide surrogates (e.g., DABSO), Palladium catalysts, Amines | Modern methods that utilize stable sulfur dioxide sources and metal catalysis. organic-chemistry.org |
Amine-Sulfonyl Chloride Condensation Processes
The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.incbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net
In the context of synthesizing this compound, this would involve the reaction of 2-amino-N,N-dimethylacetamide with methanesulfonyl chloride. A variety of bases can be used, including pyridine, triethylamine, or sodium hydroxide. researchgate.net While this method is generally effective and high-yielding for primary amines, secondary amines may exhibit lower reactivity. ijarsct.co.incbijournal.com Despite its utility, this approach has drawbacks, such as the often-difficult preparation of the required sulfonyl chloride derivatives and the use of potentially toxic reagents. researchgate.net
Table 1: Key Features of Amine-Sulfonyl Chloride Condensation
| Feature | Description |
| Reactants | Primary or secondary amine, Sulfonyl chloride |
| Reagents | Organic or inorganic base (e.g., pyridine, triethylamine, NaOH) |
| Advantages | Well-established, generally effective, often high-yielding |
| Disadvantages | Preparation of sulfonyl chlorides can be challenging, potential for toxic byproducts |
Cascade Reaction Approaches for Sulfonamide Formation
Cascade reactions, also known as tandem or domino reactions, offer a more efficient approach to sulfonamide synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. This strategy enhances atom economy and reduces waste. Recent advancements include three-component coupling reactions that can generate diverse sulfonamides. thieme-connect.com
One such approach involves a copper-catalyzed reaction between an amine, a sulfur dioxide surrogate (like DABSO), and an aryl halide. While not a direct synthesis of an alkylsulfonamide like this compound, the principles can be adapted. These methods provide a powerful tool for rapidly building molecular complexity from simple starting materials. thieme-connect.com The development of one-pot, multi-component reactions for sulfonamide synthesis is an active area of research, aiming to provide more streamlined and environmentally friendly synthetic routes. nih.govnih.gov
Electrochemical Synthesis Routes for Sulfonamides
Electrochemical synthesis has emerged as a sustainable and "green" alternative for constructing sulfonamides. nih.govchemistryworld.com These methods utilize electricity as a clean oxidant, avoiding the need for harsh chemical oxidants. A significant breakthrough is the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. nih.govnih.gov
This process involves the anodic oxidation of an aromatic compound to form a radical cation, which is then attacked by an amidosulfinate intermediate. nih.gov The amidosulfinate is formed in situ from the amine and SO₂ and also serves as the supporting electrolyte. nih.govnih.gov This approach is highly atom-economical and avoids the pre-functionalization of the starting materials. nih.gov While primarily demonstrated for aromatic sulfonamides, the underlying principles could potentially be extended to the synthesis of aliphatic sulfonamides. An efficient electrochemical three-component reaction for the synthesis of vinyl sulfonamides from cinnamic acids, SO₂, and amines has also been reported. chemrxiv.org
Table 2: Comparison of Electrochemical Sulfonamide Synthesis Methods
| Method | Starting Materials | Key Features |
| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | Metal-free, single-step, high atom economy. nih.govnih.gov |
| Decarboxylative Sulfonylation | Cinnamic Acids, SO₂, Amines | Metal-free, high regio- and stereoselectivity for vinyl sulfonamides. chemrxiv.org |
| Direct from Anilines and SO₂ | Anilines, SO₂ | Iodide-mediated, direct use of SO₂ stock solution. rsc.org |
Direct Synthesis from Organometallic Reagents and Sulfinylamine Reagents
A powerful and versatile method for the direct synthesis of sulfonamides involves the reaction of organometallic reagents with sulfinylamine reagents. acs.orgox.ac.uk This approach allows for the formation of primary sulfonamides in a convenient one-step process from a variety of (hetero)aryl and alkyl Grignard or organolithium reagents. acs.orgorganic-chemistry.org
A notable sulfinylamine reagent is N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). acs.org The reaction proceeds by the nucleophilic addition of the organometallic reagent to the sulfinylamine, providing direct access to the desired sulfonamide. This method offers a significant advantage over traditional routes by avoiding the need to prepare and handle often unstable sulfonyl chlorides. acs.org The use of a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO) with organometallic reagents can form sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.orgnih.gov
Mechanistic Studies on Sulfonyl Group Incorporation
Understanding the reaction mechanisms behind sulfonyl group incorporation is crucial for optimizing existing synthetic methods and developing new ones. The mechanism of sulfonamide formation is highly dependent on the reaction conditions. researchgate.net
In the classical amine-sulfonyl chloride condensation, the reaction is generally understood to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. researchgate.net
For electrochemical syntheses, a proposed mechanism involves the initial anodic oxidation of an arene to a radical cation. This is followed by a nucleophilic attack of an in situ-formed amidosulfinate, and a second oxidation step yields the sulfonamide. nih.gov
In biosynthetic pathways, radical-initiated reactions have been proposed for the formation of S–N bonds in natural products. For example, the biosynthesis of sulfadixiamycin is thought to involve a flavin-binding oxygenase that generates a nitrogen radical. This radical then reacts with sulfur dioxide to form a sulfonyl radical, which subsequently combines with another radical to form the N–S–C bond. nih.gov These mechanistic insights provide a foundation for the rational design of new synthetic strategies.
Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonamido N,n Dimethylacetamide
Reactivity at the Amide Nitrogen and Carbonyl Center
The presence of the electron-withdrawing methanesulfonyl group directly on the amide nitrogen fundamentally alters the classic electronic and conformational properties of the amide bond.
Influence of N-Substitution on Amide Conjugation and Conformational Dynamics
In a typical tertiary amide like N,N-dimethylacetamide, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization imparts a significant double-bond character to the C-N bond, resulting in a planar amide unit and a substantial rotational barrier.
| Bond | Compound Type | Typical Rotational Barrier (kcal/mol) | Influencing Factors |
|---|---|---|---|
| Amide C-N | Simple Tertiary Amide | 18-21 | Resonance delocalization |
| Amide C-N | N-Acylsulfonamide | Lower than simple amides | Reduced nN → π*C=O conjugation due to competing SO2 group |
| Sulfonamide S-N | N,N-Disubstituted Sulfonamide | Can be significantly high | S,N double-bond character, electron-withdrawing groups on sulfur researchgate.net |
Electronic Effects on Amide Reactivity and Resonance Reduction Phenomena
The diminished resonance stabilization in 2-methanesulfonamido-N,N-dimethylacetamide has a profound effect on the reactivity of the carbonyl center. In standard amides, the delocalization of the nitrogen lone pair reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to ketones or esters. auburn.edupearson.com
In an N-acylsulfonamide structure, the potent electron-withdrawing nature of the sulfonyl group significantly curtails this electron-donating effect. nih.gov This "resonance reduction" phenomenon enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, N-acylsulfonamides are more reactive towards hydrolysis and other nucleophilic acyl substitution reactions than their simple amide counterparts. auburn.edu This heightened reactivity is a cornerstone of their utility in chemical synthesis, for instance, in "safety-catch" linker strategies where an unreactive N-acylsulfonamide is activated by N-alkylation, rendering the acyl group susceptible to cleavage by nucleophiles. kiesslinglab.com
Reactivity at the Alpha-Carbon to the Amide Carbonyl
The electronic changes at the amide core also influence the reactivity of the adjacent methylene (B1212753) (alpha-carbon) group, particularly its acidity and the stereochemical outcome of its reactions.
Acidity of Distal Protons and Enolate Formation Dynamics
The protons on the carbon alpha to a carbonyl group are acidic due to the ability of the carbonyl to stabilize the resulting conjugate base (an enolate) through resonance. masterorganicchemistry.com For typical tertiary amides like N,N-dimethylacetamide, the pKa of these alpha-protons is estimated to be around 30, making them less acidic than those of ketones (pKa ≈ 20) or esters (pKa ≈ 25). youtube.comrsc.org This lower acidity is a direct result of the competing resonance from the amide nitrogen, which reduces the carbonyl's ability to stabilize the alpha-carbanion.
In this compound, the methanesulfonyl group's electron-withdrawing effect lessens the nitrogen's resonance contribution. This makes the carbonyl group more "ketone-like" and thus more effective at stabilizing a negative charge on the alpha-carbon. As a result, the alpha-protons of this compound are expected to be more acidic than those of N,N-dimethylacetamide.
Despite the relatively low acidity, enolate formation is readily achievable. Treatment with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form the corresponding amide enolate. youtube.comrsc.org It is crucial that the amide is tertiary (N,N-disubstituted), as primary and secondary amides would be deprotonated at the more acidic N-H proton. youtube.com The resulting enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com
| Compound Type | pKa (in DMSO) | Reason for Acidity |
|---|---|---|
| Ketone (e.g., Acetone) | ~26.5 | Strong resonance stabilization of enolate by carbonyl |
| Ester (e.g., Ethyl acetate) | ~31 | Weaker stabilization due to competing resonance from ester oxygen |
| Amide (e.g., N,N-Dimethylacetamide) | ~35 rsc.org | Poor stabilization due to strong competing resonance from amide nitrogen |
| This compound | Expected to be <35 | Enhanced carbonyl character due to electron-withdrawing sulfonamide group |
Stereochemical Control and Manipulation of Alpha-Substituted Amides
Amide enolates are valuable intermediates in stereoselective synthesis. nih.gov The geometry of the enolate (E or Z) can often be controlled by the reaction conditions, and this geometry can, in turn, dictate the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. acs.orgquimicaorganica.org For monosubstituted tertiary amides, the formation of the Z-enolate is often favored to minimize allylic 1,3-strain. acs.org
Reactivity of the Methanesulfonamido Group
The methanesulfonamido group is generally considered robust and stable under a wide range of conditions, often serving as a protecting group or a non-reactive structural component. nih.gov However, it possesses its own characteristic reactivity.
The N-S bond in sulfonamides is typically strong and resistant to cleavage. However, under specific reductive conditions, this bond can be broken. Methods involving reagents like samarium(II) iodide or photochemical processes can cleave the N-S bond to yield an amine and a sulfinate. chemrxiv.orgresearchgate.netnih.govstrath.ac.uk Hydrolytic cleavage of the S-N bond can also occur, particularly under acidic conditions or catalyzed by certain metal oxides, yielding sulfanilic acid derivatives. nih.gov
The methanesulfonamido group itself can participate in reactions. It can act as a general acid catalyst in certain transformations. organic-chemistry.orgacs.org Furthermore, while the N-acylsulfonamide is generally unreactive toward nucleophiles, N-alkylation dramatically increases the electrophilicity of the acyl carbonyl, making the entire acylsulfonamide unit a good leaving group. kiesslinglab.com The methanesulfonamide (B31651) moiety can also undergo nucleophilic substitution reactions where the entire sulfonamide group is displaced, although this is less common.
Sulfonyl Migration Phenomena and Underlying Mechanisms
The migration of sulfonyl groups is a significant transformation in organic chemistry, often proceeding through various mechanistic pathways. While direct studies on this compound are not extensively detailed, the phenomenon is well-documented in related structures. Typically, 1,3-sulfonyl migrations are facilitated by transition metals or Lewis acids. researchgate.net However, base-catalyzed migrations have also been observed under specific conditions, such as in aza-Claisen rearrangements of N-arylsulfonyl propargyl vinylamines. researchgate.netmdpi.com
In a study involving the reaction of a fluorinated 1-methanesulfonyl-1,2-dihydroquinoline derivative with phenethylamine, an unexpected sulfonyl migration was observed. mdpi.com Two potential mechanisms were considered to rationalize this transformation, which provide insight into possible pathways for related compounds.
Mechanism 1: SNAr Pathway: This proposed pathway involves a Nucleophilic Aromatic Substitution (SNAr) mechanism. It begins with a nucleophilic attack, followed by the elimination of the mesyl group. The resulting mesyl anion then re-attacks the ring at a different position in a subsequent SNAr-type addition, leading to the migrated product after elimination of a fluoride (B91410) ion. mdpi.com However, the viability of this mechanism can be limited if the aromatic ring is not sufficiently activated for the extended SNAr reaction. mdpi.com
Mechanism 2: Non-SNAr Pathway: A second proposed mechanism avoids the challenging extended SNAr process. After the initial formation of a common intermediate and the release of the sulfonyl anion, this anion adds to an alternative position on the ring to form an imine-stabilized anion. Subsequent elimination and base-promoted rearomatization afford the final product. This pathway is considered to have more favorable electronic features. mdpi.com
These mechanistic investigations in analogous systems highlight the complex nature of sulfonyl migrations, which can be highly dependent on substrate structure and reaction conditions.
Table 1: Comparison of Proposed Sulfonyl Migration Mechanisms mdpi.com
| Feature | Mechanism 1 (SNAr Pathway) | Mechanism 2 (Non-SNAr Pathway) |
| Initial Step | Nucleophilic attack and elimination of the mesyl group. | Nucleophilic attack and elimination of the mesyl group. |
| Key Intermediate | Intermediate formed via SNAr addition of the mesyl anion. | Imine-stabilized anion formed by addition of the mesyl anion. |
| Driving Force | Aromatic substitution reaction. | Favorable electronics of the imine-stabilized intermediate. |
| Potential Limitation | Requires a highly activated ring system for the extended SNAr reaction. | Relies on the formation and stability of the specific imine-stabilized anion. |
Generation and Reactivity of Sulfonyl Nitrene-Type Intermediates
Sulfonyl nitrenes are highly reactive intermediates that can be generated from sulfonamides and their derivatives. These species are valuable in synthesis for their ability to undergo a variety of transformations, most notably carbon-nitrogen bond formation. While the direct generation from this compound is a plausible area of study, the broader chemistry is understood from related precursors.
The generation of reactive nitrene or nitrenoid intermediates is often achieved through metal catalysis. For instance, copper-catalyzed reactions of thiols with dioxazolones proceed through a proposed Cu-nitrenoid intermediate formed after decarboxylation. nih.gov This intermediate then reacts to form N-acyl sulfenamides. nih.gov Similarly, transition metal catalysts, including those based on iron(II), are known to facilitate nitrogen-atom transfer from azides to sulfides, improving synthetic efficiency by allowing for milder reaction conditions. nih.gov
Once generated, sulfonyl nitrene-type intermediates can participate in several key reactions:
C-H Amination/Amidation: These intermediates can insert into C-H bonds, providing a direct route to functionalized amines and amides. This reaction streamlines synthetic pathways by converting ubiquitous C-H bonds into valuable C-N bonds. researchgate.net
Aziridination: The addition of a sulfonyl nitrene to an olefin is a common method for synthesizing N-functionalized aziridines, which are important building blocks in organic synthesis. researchgate.net
S-N Bond Formation: As seen in metal-catalyzed processes, nitrenoid intermediates readily react with sulfur-containing compounds like thiols and sulfides to form sulfenamides and sulfimides, respectively. nih.govnih.gov
The reactivity of these intermediates is often harnessed in catalytic cycles, where a transition metal mediates the formation of the nitrenoid and facilitates its transfer to a substrate, with the release of a benign byproduct like dinitrogen gas in the case of azide (B81097) precursors. nih.gov
Role as a Reagent or Synthon in Complex Chemical Transformations
Atom Transfer Mechanisms from Related N,N-Dialkylamides
N,N-dialkylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are not merely solvents but can also serve as versatile reactants, capable of delivering various atoms (H, C, N, O) in chemical syntheses. nih.gov This reactivity is relevant to understanding the potential of more complex amides like this compound to act as synthons.
These amides can act as sources for different functional groups through several mechanisms, often involving radical intermediates or ionic pathways. nih.gov
Source of Cyanide: In the presence of a copper catalyst and an ammonium (B1175870) source under aerobic conditions, DMF can serve as the origin of a cyanide group for the cyanation of (hetero)arenes. nih.gov
Source of Formyl and Acetyl Groups: N,N-dialkylamides can be used in formylation and acetylation reactions.
Source of Dimethylamine (B145610): Under certain conditions, such as photochemical SNAr reactions on electron-deficient aromatic rings, DMF can act as a source of a dimethylamino group. nih.gov
The specific atoms transferred and the resulting products are highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and other reagents. nih.gov
Table 2: Examples of Atom Transfer Reactions Using N,N-Dialkylamides nih.gov
| N,N-Dialkylamide | Atom(s) Transferred | Reaction Type | Example Transformation |
| DMF | C, N | Cyanation | Cu(II)-mediated cyanation of arenes. |
| DMF | N(CH₃)₂ | Amination | Photochemical amination of octafluoronaphthalene. |
| DMF / DMAc | C, N, H | Annulation | Synthesis of pyridines from acetophenone (B1666503) and NH₄OAc. |
| DMAc | C(O)CH₃ | Acetylation | Not specified in detail, but a known reactivity pattern. |
Cyclization and Functionalization Reactions Mediated by Amide-Based Reagents
Amide-based reagents and the amide functional group itself play a crucial role in mediating a wide array of complex chemical transformations, including cyclizations and C-H functionalizations. The reactivity often stems from the activation of the amide or its participation as a directing group.
Amide Activation for Cyclization: Amides can be activated electrophilically using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov This activation generates highly reactive keteniminium or nitrilium intermediates. These intermediates can then be trapped by various nucleophiles or cycloaddition partners. For example, the reaction of activated α-aryl amides with alkyl azides can lead to the formation of seven-membered ring amidinium triflates through an Umpolung cyclization mode, rather than the expected α-amination product. nih.gov Another strategy involves the generation of N-amidyl radicals, which can engage in radical cyclization cascades to build highly functionalized heterocyclic scaffolds. acs.org
Amides as Directing Groups: The amide group, particularly in structures like Weinreb amides, can serve as an effective directing group in transition metal-catalyzed C-H functionalization. mdpi.com This allows for the regioselective modification of C-H bonds at positions ortho to the amide group. Metals such as palladium and iridium are commonly used to catalyze reactions like C-H arylation, borylation, and iodination, with the amide coordinating to the metal center and directing the catalytic activity to a nearby C-H bond. mdpi.com
Reductive Functionalization: Amides can undergo reductive functionalization, where the carbonyl group is activated and subsequently attacked by a nucleophile. nih.gov For instance, iridium-catalyzed hydrosilylation of a tertiary amide generates an N,O-silyl acetal. This intermediate can be converted to an iminium ion upon treatment with acid, which is then susceptible to attack by various nucleophiles, leading to highly functionalized amines. nih.gov
These strategies demonstrate the versatility of the amide group in orchestrating complex bond formations, enabling the efficient construction of diverse molecular architectures. nih.govacs.orgmdpi.comnih.govorganic-chemistry.org
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Spectroscopic methods are fundamental to determining the precise structure and dynamic behavior of molecules. A combination of techniques would be necessary to fully characterize 2-methanesulfonamido-N,N-dimethylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present.
Further conformational analysis could be conducted using variable temperature NMR studies. These experiments can reveal information about the energy barriers to rotation around single bonds, such as the C-N bond of the acetamide (B32628) group and the S-N bond of the sulfonamide group. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would help in determining the spatial proximity of different protons, offering insights into the molecule's preferred three-dimensional structure in solution.
Hypothetical ¹H NMR Data Table (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.05 | s | 3H | SO₂-CH ₃ |
| 3.00 | s | 3H | N-(CH ₃)₂ |
| 2.90 | s | 3H | N-(CH ₃)₂ |
| 4.10 | s | 2H | -CH ₂-CO |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of bonds. In this compound, characteristic vibrational bands would be expected for the sulfonamide (S=O stretches), amide (C=O stretch), and C-H bonds.
The precise frequencies of the N-H stretch of the sulfonamide and the C=O stretch of the amide group can provide evidence of intra- and intermolecular hydrogen bonding. For instance, a shift to a lower wavenumber for the N-H stretching frequency in the solid-state IR spectrum compared to a dilute solution spectrum would suggest the presence of intermolecular hydrogen bonds.
Expected IR Absorption Bands (Note: This data is illustrative and not based on experimental results.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium | N-H Stretch (Sulfonamide) |
| ~2950 | Medium-Weak | C-H Stretch (Aliphatic) |
| ~1650 | Strong | C=O Stretch (Amide) |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and loss of SO₂. researchgate.net The fragmentation of the N,N-dimethylacetamide moiety would also produce characteristic ions. Analysis of these fragments helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the physical properties of the compound.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that may be difficult to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetic Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations would be employed to optimize the geometry of this compound, predicting its most stable conformation (lowest energy state). DFT has been successfully used to calculate the molecular structures of related alkyl amides.
These calculations can also predict various molecular properties, including:
Energetic Analysis: Determination of the relative energies of different conformers to understand conformational preferences.
Electronic Structure: Calculation of molecular orbitals (e.g., HOMO and LUMO) to understand reactivity, and prediction of the charge distribution to identify electrophilic and nucleophilic sites.
Spectroscopic Prediction: Theoretical prediction of NMR chemical shifts, IR vibrational frequencies, and Raman spectra, which can be compared with experimental data to aid in spectral assignment and structural confirmation. DFT methods have been utilized to explore the properties of similar molecules like N,N-dimethylacetamide. orientjchem.org
Based on a comprehensive search of available scientific literature, there is no specific published research focused on the advanced characterization and computational studies of the chemical compound “this compound.” As such, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables that strictly adheres to the requested outline for this particular molecule.
Computational studies, including Ab Initio, semiempirical methods, quantum chemical calculations, and molecular dynamics simulations, are highly specific to the molecule being investigated. The conformational preferences, intermolecular interactions, acidity, reactivity, and dynamic behavior are all unique properties determined by the exact three-dimensional structure and electronic distribution of the compound .
While general principles and methodologies for computational studies on related molecules like N,N-dimethylacetamide or the broader class of sulfonamides exist, extrapolating this information to create a detailed analysis of "this compound" would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.
Therefore, the content for the following sections, as requested in the user's outline, cannot be generated:
Molecular Dynamics Simulations for Dynamic Behavior Analysis
A scientifically rigorous and authoritative article on these specific computational topics requires published data from peer-reviewed studies, which are not available for "this compound."
Advanced Research Directions and Synthetic Utility
Strategies for Functionalization and Derivatization
The structure of 2-methanesulfonamido-N,N-dimethylacetamide offers several avenues for chemical modification to generate a library of derivatives for various applications. Functionalization strategies can target the acidic N-H of the sulfonamide group, the methyl group of the methanesulfonyl moiety, or the N,N-dimethylacetamide terminus.
Synthesis of Novel Analogs with Modified Structural Motifs
The generation of novel analogs from the parent compound can be achieved through targeted synthetic modifications. The sulfonamide nitrogen is a key site for derivatization, being amenable to alkylation and acylation reactions after deprotonation with a suitable base.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the sulfonamide nitrogen can significantly alter the molecule's steric and electronic properties. Copper-catalyzed N-alkylation reactions using alcohols, for instance, provide an efficient method for creating C-N bonds. ionike.com
N-Acylation: The sulfonamide can be N-acylated using reagents like acid chlorides, anhydrides, or N-acylbenzotriazoles to introduce new carbonyl-containing motifs. semanticscholar.org Such reactions are often used to synthesize N-acylsulfonamides, a class of compounds with diverse biological activities. semanticscholar.orgresearchgate.net
Modification of the Acetamide (B32628) Group: While the tertiary amide of the N,N-dimethylacetamide group is relatively stable, modifications to the N,N-dimethyl substituents are crucial in structure-activity relationship (SAR) studies. Introducing different alkyl or cyclic groups can modulate properties like solubility, lipophilicity, and protein binding affinity. nih.gov
Table 1: Potential Strategies for Analog Synthesis
| Modification Site | Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|---|
| Sulfonamide N-H | N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Introduction of diverse alkyl/aryl groups to modulate lipophilicity and target interaction. |
| Sulfonamide N-H | N-Acylation | Acid chlorides, Anhydrides, N-Acylbenzotriazoles | Formation of N-acylsulfonamide derivatives with potential bioactivity. semanticscholar.orgresearchgate.net |
| N,N-Dimethyl Group | Substitution (via re-synthesis) | Alternative secondary amines (e.g., diethylamine, pyrrolidine) | Modification of steric bulk and polarity at the acetamide terminus. nih.gov |
| Methanesulfonyl CH₃ | Functionalization | Strong bases followed by electrophiles | Introduction of functional groups at the alpha-carbon of the sulfonyl moiety. |
Exploration of N-Substituted Acetamide Derivatives as Chemical Probes
The N-substituted acetamide framework is a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed as chemical probes to investigate biological systems. These probes are valuable tools for molecular imaging, target validation, and understanding disease mechanisms.
Research has shown that N,N-disubstituted terminal acetamides, similar to the moiety in this compound, can be critical for ligand-receptor interactions. For example, novel pyrazolopyrimidine ligands featuring an N,N-disubstituted acetamide have been developed as high-affinity probes for the translocator protein (TSPO), a target for molecular imaging in oncology. nih.gov In these probes, the acetamide group serves as a versatile handle to introduce diverse chemical groups without compromising binding affinity, allowing for the optimization of properties like lipophilicity and plasma protein binding. nih.gov
Similarly, N-substituted acetamide derivatives have been designed and synthesized as potent and selective antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases. nih.govresearchgate.net In one study, a series of N-substituted-acetamide derivatives were identified as novel P2Y₁₄R antagonists, with the lead compound showing an IC₅₀ of 0.6 nM and favorable pharmacokinetic profiles. nih.gov These examples underscore the potential of the this compound scaffold as a starting point for developing new chemical probes.
Table 2: Examples of N-Substituted Acetamides as Chemical Probes
| Compound Class | Biological Target | Application | Key Finding |
|---|---|---|---|
| Pyrazolopyrimidine N-acetamides | Translocator Protein (TSPO) | Molecular Imaging (PET) | The terminal N,N-disubstituted acetamide allows for chemical diversification without sacrificing binding affinity. nih.gov |
| N-substituted-acetamide derivatives | P2Y₁₄ Receptor (P2Y₁₄R) | Anti-inflammatory Agents | Identified potent antagonists (IC₅₀ = 0.6 nM) with good bioavailability. nih.gov |
| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease Therapy | Lead compounds showed high BChE inhibition (IC₅₀ = 3.94 μM) and bound to key sites in the enzyme. researchgate.net |
Role as a Building Block in Multi-Step Organic Syntheses
The bifunctional nature of this compound makes it a potentially valuable building block for constructing more complex molecules. Its utility stems from the ability to selectively react at one functional group while the other remains intact for subsequent transformations.
Incorporation into Complex Molecular Architectures
The primary reactive handle for incorporating this molecule into larger structures is the sulfonamide N-H bond. Following deprotonation with a base, the resulting anion is a potent nucleophile that can react with a variety of electrophiles. This allows the entire "methanesulfonamido-N,N-dimethylacetamide" fragment to be appended to another molecular scaffold. For example, it could be reacted with an alkyl halide or a sulfonyl chloride moiety of a larger molecule in an N-alkylation or N-sulfonylation reaction, respectively. ionike.comnih.gov This strategy is common in the synthesis of pharmaceuticals and agrochemicals where the sulfonamide linkage is a key structural feature. ionike.com
Precursor to Emerging Chemical Entities
As a precursor, this compound can be used to generate novel chemical entities through transformations of its functional groups. While the N,N-dimethylacetamide is generally robust, the sulfonamide group can undergo specific reactions. For instance, the methanesulfonyl group could potentially be cleaved under certain reductive conditions, although this is a challenging transformation. A more plausible role as a precursor involves its initial incorporation into a larger molecule, followed by transformations at other sites. The N,N-dimethylacetamide moiety, being polar and stable, can influence the solubility and conformational properties of synthetic intermediates, guiding the course of a complex synthesis before being retained in the final product as a key pharmacophoric element.
Catalytic or Mediating Roles in Organic Reactions
In the surveyed literature, there is no significant evidence to suggest that this compound or closely related N-acylsulfonamides possess catalytic or mediating roles in organic reactions. The reactivity of the sulfonamide N-H is primarily nucleophilic (upon deprotonation) rather than catalytic.
It is important to distinguish the target compound from N,N-dimethylacetamide (DMAc), a common polar aprotic solvent. wikipedia.org DMAc itself can play a role as a catalyst or reaction medium in various transformations, including cyclizations and halogenations. atamanchemicals.com However, these catalytic properties are attributed to the solvent molecule and not to the more complex structure of this compound. Research into the catalytic potential of N-acylsulfonamides is not a prominent area, with studies typically focusing on the synthesis and biological activity of these compounds instead. researchgate.netresearchgate.net
Environmental Chemical Research and Degradation Pathways
Fate and Transport Modeling in Environmental Compartments (Air, Water, Soil)
Physicochemical Properties Influencing Fate and Transport:
A selection of key properties of N,N-dimethylacetamide that are critical inputs for environmental models are presented below.
| Property | Value | Implication for Environmental Fate and Transport |
| Molecular Weight | 87.12 g/mol | Influences diffusion and volatility. |
| Water Solubility | Miscible | High mobility in surface water and groundwater. Less likely to adsorb to sediment. |
| Vapor Pressure | 0.2 kPa (at 20°C) | Moderate volatility, suggesting it can partition into the atmosphere from surface water or soil. |
| log K_ow (Octanol-Water Partition Coefficient) | -0.8 | Indicates a very low potential for bioaccumulation in organisms and low adsorption to organic matter in soil and sediment. |
Fate and Transport in Air:
Given its moderate vapor pressure, DMAc can be released into the atmosphere. Once in the gas phase, it is not expected to persist. It is likely to undergo rapid reaction with photochemically produced hydroxyl radicals. The estimated half-life for this atmospheric degradation process is approximately 6.1 hours. This suggests that DMAc released into the air will be degraded relatively quickly and will not undergo long-range atmospheric transport.
Fate and Transport in Water:
Due to its complete miscibility with water, if released into an aquatic environment, DMAc will readily dissolve and be transported with water currents. Its low octanol-water partition coefficient (log K_ow = -0.8) indicates a very low tendency to adsorb to suspended solids or bottom sediments. researchgate.net Therefore, it is expected to remain predominantly in the water column. While DMAc shows a low tendency to hydrolyze abiotically in neutral aqueous solutions, even at elevated temperatures, it is considered to be inherently biodegradable. Studies have shown significant ultimate degradation in standard biodegradability tests. The primary degradation products from hydrolysis are acetic acid and dimethylamine (B145610).
Fate and Transport in Soil:
If released to soil, the high water solubility and low log K_ow of DMAc suggest it will have high mobility. It is not expected to strongly adsorb to soil organic matter, leading to a high potential for leaching from the soil into groundwater. Biodegradation is expected to be a significant removal process in the soil environment, similar to its fate in water.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
